molecular formula C28H28N2O B14962172 [4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone

[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone

Cat. No.: B14962172
M. Wt: 408.5 g/mol
InChI Key: WSRARBWLKLAVQZ-UHFFFAOYSA-N
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Description

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines elements of isoquinoline and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with 2,2-dimethylquinoline under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanone is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanone
  • 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanol
  • 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethane

Uniqueness

The uniqueness of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-ylmethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,2-dimethylquinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C28H28N2O/c1-28(2)18-24(20-29-17-16-21-10-6-7-13-23(21)19-29)25-14-8-9-15-26(25)30(28)27(31)22-11-4-3-5-12-22/h3-15,18H,16-17,19-20H2,1-2H3

InChI Key

WSRARBWLKLAVQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCC5=CC=CC=C5C4)C

Origin of Product

United States

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